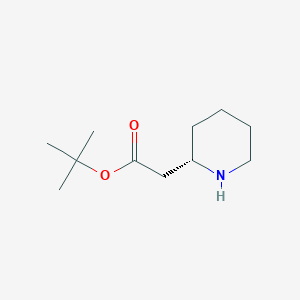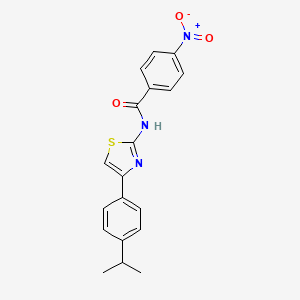
2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide (DFMFCA) is an organic compound that has recently been studied for its potential applications in scientific research. DFMFCA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its unique properties.
科学的研究の応用
Fluorescent Probes and Imaging Agents
Fluorescent probes play a pivotal role in biological studies and clinical diagnostics. Researchers have harnessed the simplicity, sensitivity, and selectivity of these probes to detect specific chemical substances and explore physiological processes at the cellular level. In particular, long-wavelength fluorescent probes have found applications in in vivo imaging, disease diagnosis, and theranostics (such as fluorogenic prodrugs). The development of novel sensing agents and materials has enabled the detection of ions, small organic molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events .
Medicinal Chemistry and Drug Discovery
The unique structural features of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide make it an attractive candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing new pharmaceuticals. By modifying its functional groups, researchers can create analogs with improved pharmacokinetic properties, enhanced binding affinity, and reduced toxicity. The compound’s fluorine atoms and sulfur-containing group may contribute to its bioactivity .
Materials Science and Organic Electronics
Organic semiconductors are crucial components in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The electron-withdrawing difluoromethoxy group in this compound could enhance charge transport properties, making it valuable for designing efficient organic electronic materials. Researchers investigate its incorporation into conjugated polymers and small molecules to optimize device performance .
Photocatalysis and Green Chemistry
Photocatalysts facilitate chemical reactions under light irradiation. The electron-deficient nature of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide suggests its potential as a photocatalyst. Researchers explore its use in synthetic transformations, including C–H functionalization, cross-coupling reactions, and oxidative processes. Harnessing light energy for sustainable chemical synthesis aligns with green chemistry principles .
Agrochemicals and Crop Protection
The compound’s fluorine atoms and sulfur-containing moiety may confer pesticidal or herbicidal properties. Agrochemical researchers investigate its effectiveness against pests, weeds, or plant diseases. By understanding its mode of action and optimizing its structure, scientists aim to develop environmentally friendly crop protection agents .
Materials for Optical Sensing and Imaging
Given its potential as a fluorophore, 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide could serve as a building block for optical sensors and imaging agents. Its emission properties, solubility, and stability under various conditions make it suitable for applications in fluorescence-based detection systems. Researchers explore its use in environmental monitoring, bioimaging, and chemical sensing .
特性
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-4-2-1-3-5(13-8(10)11)6(4)7(12)14/h1-3,8H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJAKPXMWUOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

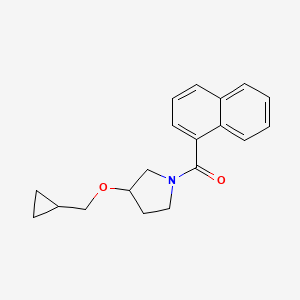
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
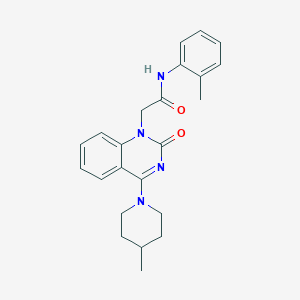
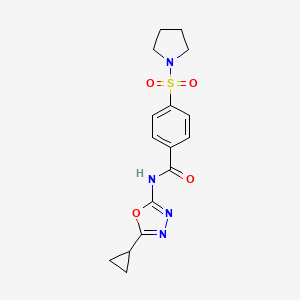
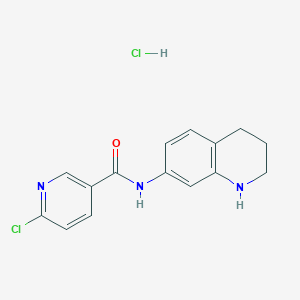
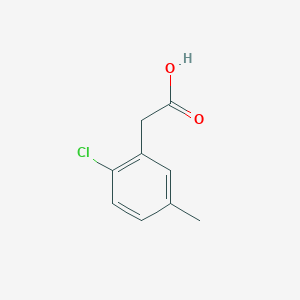
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
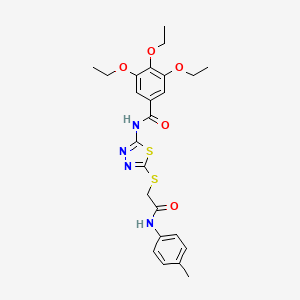

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)
